Benzonitrile, 4-(butylethylamino)-2-chloro-

Description

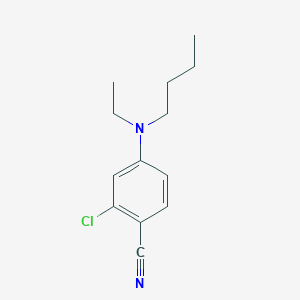

Benzonitrile, 4-(butylethylamino)-2-chloro- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzene ring substituted with a nitrile group (–CN), a butylethylamino group, and a chlorine atom. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

CAS No. |

821776-89-0 |

|---|---|

Molecular Formula |

C13H17ClN2 |

Molecular Weight |

236.74 g/mol |

IUPAC Name |

4-[butyl(ethyl)amino]-2-chlorobenzonitrile |

InChI |

InChI=1S/C13H17ClN2/c1-3-5-8-16(4-2)12-7-6-11(10-15)13(14)9-12/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

KDTLZATUIAZPLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(butylethylamino)-2-chloro- typically involves the reaction of 4-chloro-2-nitrobenzonitrile with butylethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of benzonitrile, 4-(butylethylamino)-2-chloro- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(butylethylamino)-2-chloro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of benzoic acid derivatives.

Reduction: Reduction can yield primary amines.

Substitution: Substitution reactions can produce various substituted benzonitriles.

Scientific Research Applications

Benzonitrile, 4-(butylethylamino)-2-chloro- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(butylethylamino)-2-chloro- involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The butylethylamino group can interact with enzymes and receptors, modulating their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

4-Chlorobenzonitrile: Similar structure but lacks the butylethylamino group.

4-Aminobenzonitrile: Contains an amino group instead of the butylethylamino group.

Uniqueness

Benzonitrile, 4-(butylethylamino)-2-chloro- is unique due to the presence of the butylethylamino group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Benzonitrile, 4-(butylethylamino)-2-chloro- is a chemical compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

Benzonitrile, 4-(butylethylamino)-2-chloro- features a unique structure characterized by a benzonitrile moiety with a butylethylamino group and a chlorine atom at the 2-position of the aromatic ring. Its molecular formula is , and it has a molar mass of approximately 223.72 g/mol. The presence of both the cyano and chloro groups contributes to its reactivity and potential applications in organic synthesis .

Synthesis Methods

The synthesis of benzonitrile, 4-(butylethylamino)-2-chloro- can be achieved through various methods, including:

- Nucleophilic Substitution : The introduction of the butylethylamino group can be performed via nucleophilic substitution reactions on suitable precursors.

- Electrophilic Aromatic Substitution : Chlorination at the 2-position can be accomplished using chlorinating agents in the presence of the benzonitrile framework.

These synthetic routes are crucial for producing this compound in sufficient quantities for biological studies.

Pharmacological Potential

Research indicates that benzonitrile derivatives exhibit diverse biological activities. Compounds with similar structures have been investigated for their therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Some benzonitrile derivatives have shown promising results against various bacterial strains.

- Anticancer Properties : Studies suggest potential cytotoxic effects on cancer cell lines, warranting further exploration into their mechanisms of action.

- Neuropharmacological Effects : The compound's structural similarities to known anxiolytics raise interest in its potential role in modulating anxiety and stress responses .

Case Studies

-

Antimicrobial Efficacy : A study conducted on a series of benzonitrile derivatives, including 4-(butylethylamino)-2-chloro-, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, indicating a potential alternative for treating infections.

Compound MIC (µg/mL) Target Organism Benzonitrile, 4-(butylethylamino)-2-chloro- 32 S. aureus Benzonitrile derivative A 64 E. coli -

Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of benzonitrile derivatives on various cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting significant anti-proliferative effects.

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25

The mechanism by which benzonitrile, 4-(butylethylamino)-2-chloro- exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The cyano group may interact with cellular receptors or enzymes, influencing metabolic pathways.

- The chloro substituent could enhance lipophilicity, facilitating cellular uptake and subsequent biological activity.

Comparative Analysis

Benzonitrile, 4-(butylethylamino)-2-chloro- shares structural similarities with several other compounds that also exhibit notable biological activities:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Benzonitrile, 2-chloro- | Chlorine at the 2-position | More reactive due to direct substitution |

| Benzonitrile, 4-methyl | Methyl group at the 4-position | Less steric hindrance compared to butylethylamine |

| Benzonitrile, 3-nitro | Nitro group at the 3-position | Exhibits different reactivity due to electron-withdrawing effects |

| Benzonitrile, 4-amino | Amino group at the 4-position | Potentially higher biological activity due to amine's basicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.